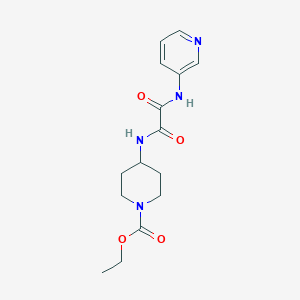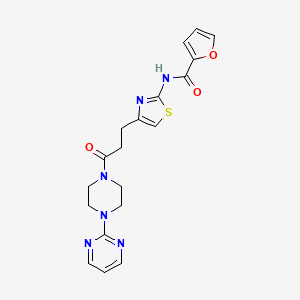
Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperidine-based compound that has been synthesized through a series of chemical reactions. EPPC has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate is not fully understood. However, it is believed that Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate has been found to have several biochemical and physiological effects. It has been shown to have potent anti-inflammatory and anti-tumor properties. Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate has also been found to have antimicrobial activity against a wide range of pathogens. In addition, Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate has been shown to have antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized and purified. Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate is also relatively inexpensive compared to other compounds with similar properties. However, there are also some limitations to using Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate in lab experiments. Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate has low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, the mechanism of action of Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate. One direction is to further investigate the mechanism of action of Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate. Understanding the molecular targets of Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate can provide insights into its potential therapeutic applications. Another direction is to explore the potential of Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate as a drug candidate for the treatment of various diseases. Further studies are needed to evaluate the efficacy and safety of Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate in preclinical and clinical settings. Finally, future research can focus on developing new synthesis methods for Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate that are more efficient and cost-effective.
Métodos De Síntesis
Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate is synthesized through a series of chemical reactions involving piperidine, pyridine, and other chemical reagents. The synthesis method of Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate is complex and involves several steps, including the formation of intermediates and the purification of the final product. The synthesis of Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate requires expertise in organic chemistry and specialized equipment. The detailed synthesis method of Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate is beyond the scope of this paper.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate has been extensively studied for its potential applications in various fields. One of the major applications of Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate is in the field of medicinal chemistry. Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Ethyl 4-(2-oxo-2-(pyridin-3-ylamino)acetamido)piperidine-1-carboxylate has been shown to have potent anti-inflammatory and anti-tumor properties. It has also been found to have antimicrobial activity against a wide range of pathogens.
Propiedades
IUPAC Name |
ethyl 4-[[2-oxo-2-(pyridin-3-ylamino)acetyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-2-23-15(22)19-8-5-11(6-9-19)17-13(20)14(21)18-12-4-3-7-16-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQIJGMWELAUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2822577.png)



![1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone](/img/structure/B2822583.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2822586.png)

![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2822588.png)

![(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2822591.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2822595.png)
